![molecular formula C24H40Br2N4 B14340710 1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide CAS No. 99082-26-5](/img/structure/B14340710.png)
1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide is a quaternary ammonium compound with a complex structure. It is characterized by the presence of two pyridinium rings connected by a decane chain, with each pyridinium ring substituted with a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide typically involves the reaction of 4-(dimethylamino)pyridine with decane-1,10-dibromide. The reaction is carried out in an inert atmosphere, often using solvents such as acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: The pyridinium rings can form complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Complexation Reactions: Metal salts such as copper sulfate or nickel chloride are commonly used.
Major Products
Substitution Reactions: The major products are typically the substituted pyridinium compounds.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction but may include oxidized or reduced forms of the compound.
Complexation Reactions: The major products are metal-pyridinium complexes.
Wissenschaftliche Forschungsanwendungen
1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is used in studies involving cell membrane interactions and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide involves its interaction with cell membranes and proteins. The compound can disrupt cell membranes due to its amphiphilic nature, leading to cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Decane-1,10-diyl)bis(N-octylpyridin-4(1H)-imine) dihydrochloride
- Bis(1-butylpentyl)decane-1,10-diyl diglutarate
- Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]
Uniqueness
1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide is unique due to its specific structure, which imparts distinct chemical properties. The presence of dimethylamino groups enhances its solubility in polar solvents and its ability to form complexes with metal ions. Additionally, its amphiphilic nature makes it particularly effective in disrupting cell membranes, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
99082-26-5 |
|---|---|
Molekularformel |
C24H40Br2N4 |
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
1-[10-[4-(dimethylamino)pyridin-1-ium-1-yl]decyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C24H40N4.2BrH/c1-25(2)23-13-19-27(20-14-23)17-11-9-7-5-6-8-10-12-18-28-21-15-24(16-22-28)26(3)4;;/h13-16,19-22H,5-12,17-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GFYXVMHXYWIWPE-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


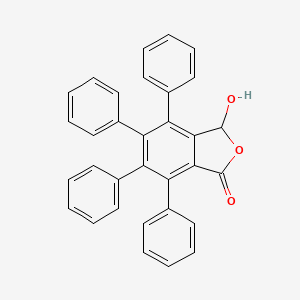
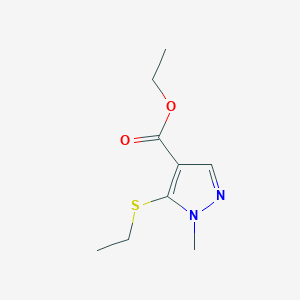
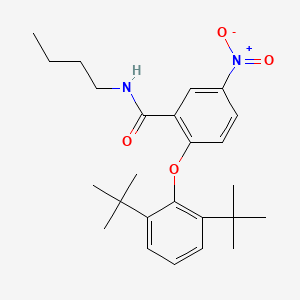
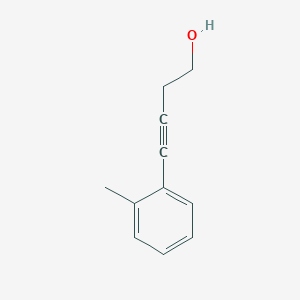
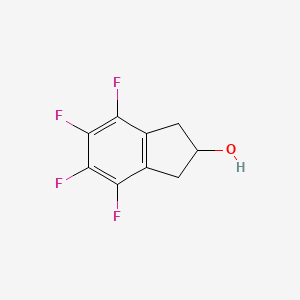
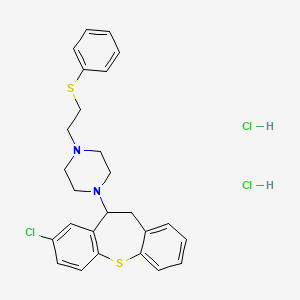
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
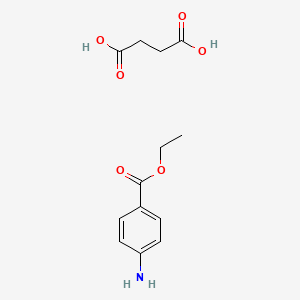
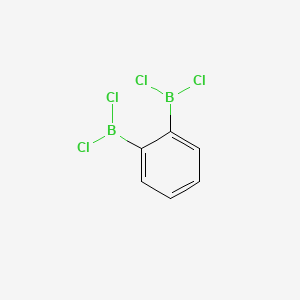
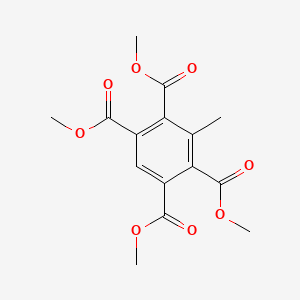
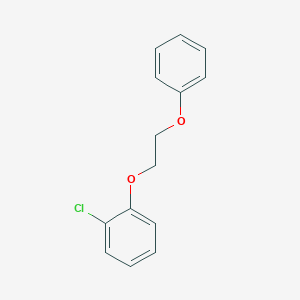
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
